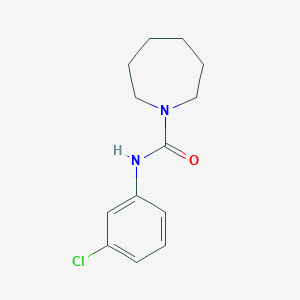
N-(3-chlorophenyl)azepane-1-carboxamide
Description
N-(3-chlorophenyl)azepane-1-carboxamide is a small-molecule carboxamide derivative featuring a 3-chlorophenyl group attached to an azepane (7-membered saturated nitrogen-containing ring) via a carboxamide linkage. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 264.74 g/mol. The compound’s structural uniqueness lies in the combination of a lipophilic azepane ring and an electron-withdrawing chlorine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
301681-03-8 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17) |
InChI Key |
YUFQDZPPZGYQKQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Pictograms |
Corrosive; Irritant |
solubility |
5.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties among N-(3-chlorophenyl)azepane-1-carboxamide and its analogs:
Key Comparative Insights
Anti-inflammatory Potential
- N-(3-chlorophenyl)naphthyl carboxamide outperformed aspirin and indomethacin in molecular docking studies, showing superior binding to FLT1, NOS2, and NOS3 targets due to its lower HOMO-LUMO gap (4.12 eV) and higher softness (0.23 eV), enhancing reactivity .
- The azepane analog (This compound ) lacks direct data but shares the 3-Cl-phenyl motif, suggesting possible overlap in anti-inflammatory mechanisms .
Structural Influence on Bioactivity
- Adamantane vs. Azepane : The adamantane derivative’s rigid structure may improve metabolic stability but reduce solubility compared to the flexible azepane ring .
- Halogen Effects : Bromine in 1-(3-Bromophenyl)-...cyclopropene-1-carboxamide may increase steric hindrance vs. chlorine, affecting target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


